![molecular formula C36H48N4O12 B14124221 [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate: and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate are organic compounds that belong to the class of dinitrophenyl esters. These compounds are characterized by the presence of two nitro groups attached to a phenyl ring, along with a but-2-enoate ester group. They are known for their applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate typically involves the following steps:
Nitration: The starting material, a phenyl compound, undergoes nitration to introduce nitro groups at the desired positions on the phenyl ring.
Alkylation: The nitrated phenyl compound is then alkylated with 6-methylheptyl bromide to introduce the 6-methylheptyl group.
Esterification: The alkylated compound is esterified with but-2-enoic acid to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
These compounds undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: They are investigated for their potential use as pharmaceutical agents.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, the nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects on target cells.
Comparaison Avec Des Composés Similaires
Similar compounds include other dinitrophenyl esters, such as:
- 2,4-Dinitrophenyl acetate
- 2,4-Dinitrophenyl propionate
- 2,4-Dinitrophenyl butyrate
These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the phenyl ring. The uniqueness of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate lies in the presence of the 6-methylheptyl group, which can influence their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C36H48N4O12 |
|---|---|
Poids moléculaire |
728.8 g/mol |
Nom IUPAC |
[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate |
InChI |
InChI=1S/2C18H24N2O6/c1-4-8-17(21)26-18-14(10-7-5-6-9-13(2)3)11-15(19(22)23)12-16(18)20(24)25;1-4-8-17(21)26-18-15(19(22)23)11-14(12-16(18)20(24)25)10-7-5-6-9-13(2)3/h2*4,8,11-13H,5-7,9-10H2,1-3H3/b2*8-4+ |
Clé InChI |
AFYIFJXNVMNPLD-URCMJFOTSA-N |
SMILES isomérique |
C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C |
SMILES canonique |
CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


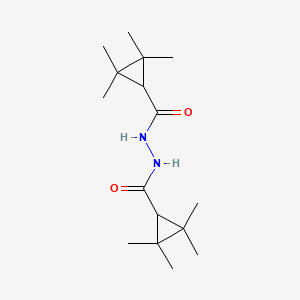

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14124151.png)
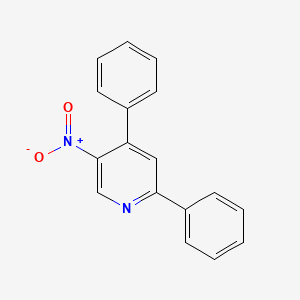
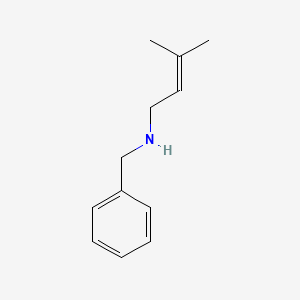
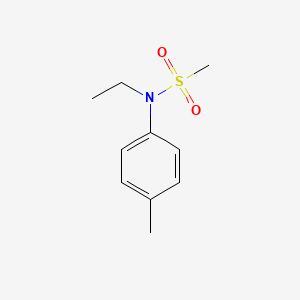
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14124162.png)
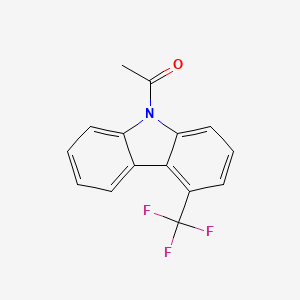

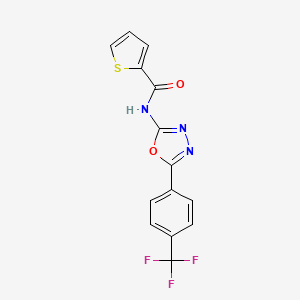
![15,15-dimethyl-23-thia-3-azahexacyclo[11.10.0.02,10.04,9.014,22.016,21]tricosa-1(13),2(10),4,6,8,11,14(22),16,18,20-decaene](/img/structure/B14124184.png)
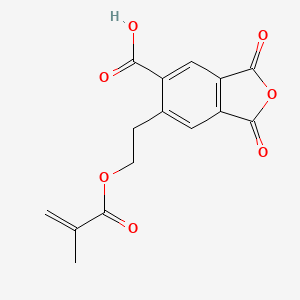
![N-(4-butylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B14124204.png)

